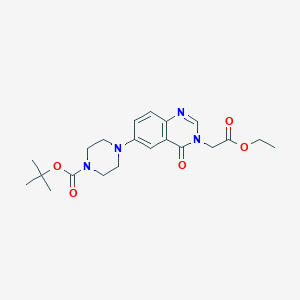
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine is a complex organic compound with the molecular formula C21H28N4O5 and a molecular weight of 416.5 g/mol. This compound is notable for its unique structure, which includes a quinazolinone moiety linked to a piperazine ring through an ethoxycarbonylmethyl group. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen adds to its stability and versatility in synthetic chemistry.
Métodos De Preparación
The synthesis of 1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethoxycarbonylmethyl Group: The ethoxycarbonylmethyl group is introduced via alkylation reactions, often using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Coupling with Piperazine: The quinazolinone derivative is then coupled with piperazine, which is protected by a tert-butoxycarbonyl group to prevent unwanted side reactions.
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonylmethyl group, where nucleophiles such as amines or thiols replace the ethoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety can mimic natural substrates or inhibitors, allowing the compound to modulate the activity of these targets. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity .
Comparación Con Compuestos Similares
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine can be compared with other quinazolinone derivatives and piperazine-containing compounds:
Quinazolinone Derivatives: Compounds such as 2-methyl-4-quinazolinone and 6-chloro-4-quinazolinone share the quinazolinone core but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Piperazine Derivatives: Compounds like 1-Boc-4-(2-hydroxyethyl)piperazine and 1-Boc-4-(4-fluorophenyl)piperazine have different substituents on the piperazine ring, affecting their pharmacological properties and synthetic applications.
The uniqueness of this compound lies in its combination of the quinazolinone and piperazine moieties, along with the ethoxycarbonylmethyl group, which provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
IUPAC Name |
tert-butyl 4-[3-(2-ethoxy-2-oxoethyl)-4-oxoquinazolin-6-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-5-29-18(26)13-25-14-22-17-7-6-15(12-16(17)19(25)27)23-8-10-24(11-9-23)20(28)30-21(2,3)4/h6-7,12,14H,5,8-11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLUJRNPQLWHBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445572 |
Source


|
| Record name | tert-Butyl 4-[3-(2-ethoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183622-37-9 |
Source


|
| Record name | tert-Butyl 4-[3-(2-ethoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
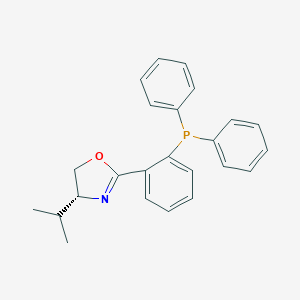
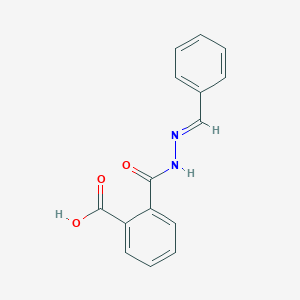
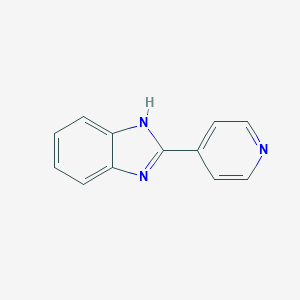
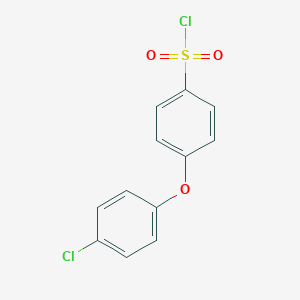

![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
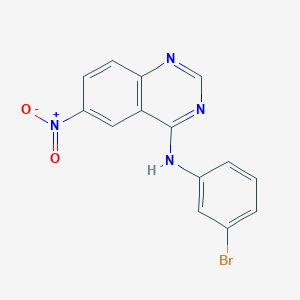

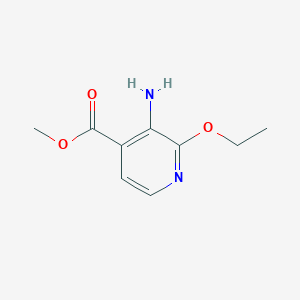
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
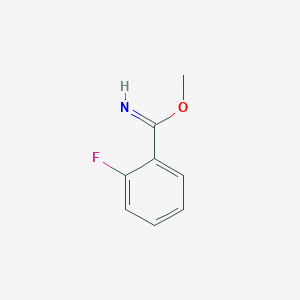
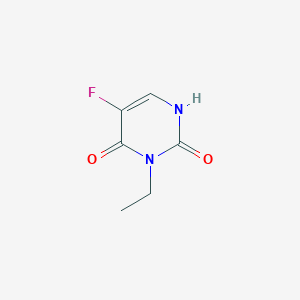
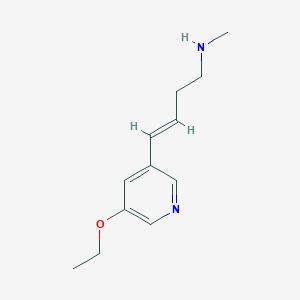
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
